

Introduction and Strategic Importance in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Cat. No.:	B1503890

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1-N-Boc-3-(4-Bromophenoxy)pyrrolidine (CAS No. 1159825-42-9) is a specialized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of pharmacologically active molecules.[1][2][3] The structure is notable for three key features that confer its utility:

- The Pyrrolidine Scaffold: This saturated five-membered nitrogen heterocycle is a prevalent motif in numerous FDA-approved drugs and natural products.[4][5] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacological space compared to flat aromatic rings, often leading to improved solubility, metabolic stability, and target-binding affinity.[4]
- The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen. It is stable under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl), enabling sequential synthetic transformations. This controlled deprotection is fundamental in multi-step drug synthesis.
- The 4-Bromophenoxy Moiety: The bromine atom on the phenyl ring serves as a highly versatile synthetic handle. It is ideally positioned for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This combination of features makes **1-N-Boc-3-(4-Bromophenoxy)pyrrolidine** an invaluable starting material for creating complex molecular architectures tailored for specific biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use and handling.

Property	Value	Source(s)
CAS Number	1159825-42-9	[1] [2] [3]
Molecular Formula	C ₁₅ H ₂₀ BrNO ₃	[2] [3]
Molecular Weight	342.23 g/mol	Inferred from formula
MDL Number	MFCD12068410	[1] [3]
Appearance	Typically a white to off-white solid	General chemical knowledge
Purity	Typically ≥97%	[2]

Table 1: Core Properties of **1-N-Boc-3-(4-Bromophenoxy)pyrrolidine**.

Expected Spectroscopic Characterization

While specific spectra are batch-dependent, the following table outlines the expected NMR and MS signals used for structural confirmation. This serves as a self-validating system to confirm the successful synthesis and purity of the material.

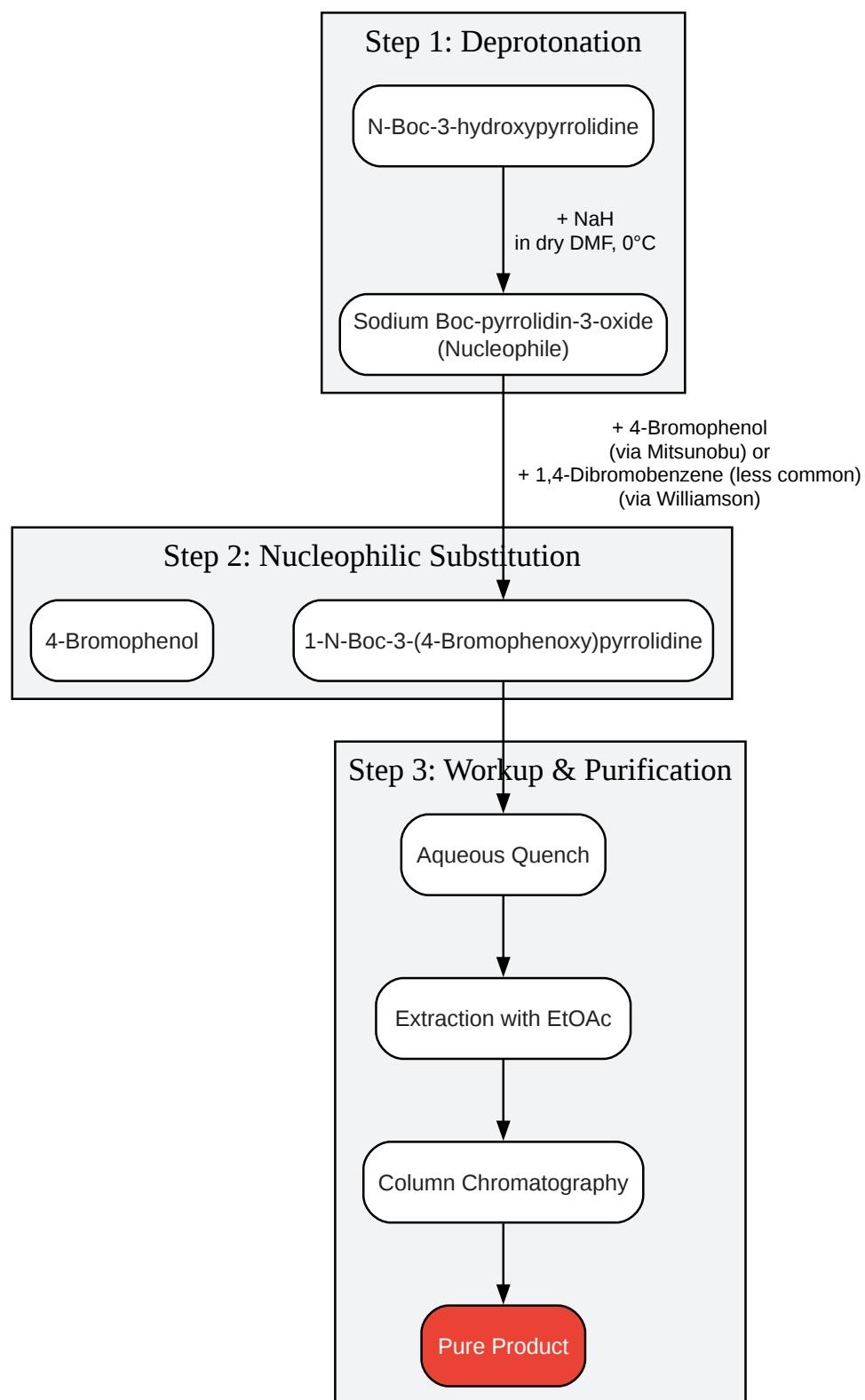
Technique	Expected Data and Interpretation
¹ H NMR	Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Pyrrolidine Protons: A multiplet for the -O-CH- proton (approx. δ 4.8-5.0 ppm). A series of complex multiplets for the pyrrolidine ring methylene (-CH ₂ -) protons (approx. δ 1.9-3.7 ppm). Boc Group: A sharp singlet integrating to 9 protons (approx. δ 1.4-1.5 ppm) for the tert-butyl group.
¹³ C NMR	Aromatic Carbons: Signals in the aromatic region (approx. δ 115-160 ppm), including a signal for the carbon bearing the bromine atom. Pyrrolidine Carbons: Signals corresponding to the pyrrolidine ring carbons, with the carbon attached to the oxygen appearing most downfield (approx. δ 75-80 ppm). Boc Group: Signals for the carbonyl carbon (approx. δ 154 ppm) and the quaternary and methyl carbons of the tert-butyl group (approx. δ 80 and 28 ppm, respectively).
Mass Spec (ESI-MS)	Expected [M+H] ⁺ peak at $m/z \approx 342.07$ and [M+Na] ⁺ at $m/z \approx 364.05$, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹ Br/ ⁸¹ Br in ~1:1 ratio).

Table 2: Expected Analytical Data for Structural Verification.

Synthesis Protocol and Mechanistic Rationale

The most logical and field-proven approach to synthesizing **1-N-Boc-3-(4-Bromophenoxy)pyrrolidine** is via a Williamson ether synthesis or a Mitsunobu reaction, starting from the commercially available chiral building block, N-Boc-3-hydroxypyrrrolidine.^{[6][7]} The following protocol details a robust Williamson ether synthesis.

Causality Behind Experimental Design: This method is chosen for its reliability, scalability, and the use of relatively inexpensive reagents. The choice of a strong base like sodium hydride (NaH) is critical to fully deprotonate the hydroxyl group of the starting material, forming a potent nucleophile. The polarity of the solvent (DMF) is selected to effectively solvate the resulting alkoxide and facilitate the S_nAr (Nucleophilic Aromatic Substitution) or S_n2 -type reaction with an activated aryl halide, though in this case, the reaction proceeds via nucleophilic attack on the carbon of the pyrrolidine precursor.

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Caption: Proposed Synthetic Workflow for the Target Compound.

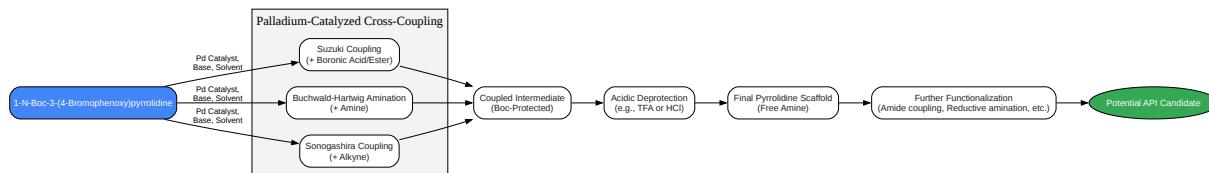
Detailed Experimental Protocol (Mitsunobu Reaction)

The Mitsunobu reaction is often superior for this transformation as it proceeds under mild conditions and avoids the use of a strong base like NaH, which can be challenging to handle.

- Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (R)- or (S)-1-Boc-3-hydroxypyrrrolidine (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (PPh_3) (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
- Reaction Initiation: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise over 20-30 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The DIAD/DEAD activates the PPh_3 , which in turn activates the alcohol for nucleophilic attack by the phenoxide.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
- Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure **1-N-Boc-3-(4-Bromophenoxy)pyrrolidine**.
- Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2.1.

Applications in Medicinal Chemistry

The primary value of **1-N-Boc-3-(4-Bromophenoxy)pyrrolidine** lies in its role as a scaffold for building more complex molecules. The 4-bromophenyl group is a key functional handle for introducing molecular diversity.



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Caption: Strategic Application in a Drug Discovery Cascade.

This workflow demonstrates how the initial building block can be elaborated. For instance, a Suzuki coupling could attach a new aryl or heteroaryl ring system. Following this key C-C bond formation, the Boc group can be removed to reveal the secondary amine of the pyrrolidine ring. This newly exposed amine is then available for a host of subsequent reactions, such as amide bond formation or reductive amination, to complete the synthesis of the final drug candidate. This modular approach is highly efficient for exploring the SAR of a new chemical series.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure personnel safety.^[8] While a specific safety data sheet for this exact compound is not publicly detailed, prudent practices based on analogous structures should be followed.^[9]

Aspect	Guideline	Rationale
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, and a laboratory coat.	To prevent eye and skin contact with the compound. [8] [9]
Handling	Handle in a well-ventilated area, preferably within a chemical fume hood. [8] Avoid generating dust.	To minimize the risk of inhalation.
Potential Hazards (Inferred)	May cause skin, eye, and respiratory irritation. [6] Acutely toxic if swallowed.	Based on GHS classifications for similar functionalized pyrrolidines. [6] [10]
Storage	Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.	To maintain chemical stability and prevent degradation. [8]
Disposal	Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.	To prevent environmental contamination.

Table 3: Recommended Safety and Handling Procedures.

Conclusion

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a high-value, strategically designed chemical building block. Its utility is derived from the synergistic combination of a drug-like pyrrolidine core, a robust and selectively cleavable Boc protecting group, and a versatile bromophenyl moiety primed for cross-coupling reactions. The synthetic protocols are well-established, allowing for reliable access to this intermediate. For drug discovery professionals, this compound represents an efficient starting point for the modular construction of novel and diverse chemical entities, significantly accelerating the path toward identifying new therapeutic agents.

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- To cite this document: BenchChem. [Introduction and Strategic Importance in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1503890#1-n-boc-3-4-bromophenoxy-pyrrolidine-cas-number]

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